(4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, substituted with diverse functional groups, including an ethylphenyl group, a hydroxy-methylidene-furan group, and a methyl-oxazolyl group. These substitutions confer unique chemical properties and reactivity, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.
Introduction of the Ethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where an ethyl group is introduced to a phenyl ring.
Attachment of the Hydroxy-Methylidene-Furan Group: This step may involve a condensation reaction between a furan derivative and an aldehyde or ketone.
Incorporation of the Methyl-Oxazolyl Group: This can be achieved through a cyclization reaction involving an appropriate oxazole precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the furan moiety can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural complexity and functional diversity might confer unique pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(4-methylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
(4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-thiazol-3-yl)pyrrolidine-2,3-dione: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
The unique combination of functional groups in (4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione confers distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H20N2O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20N2O5/c1-4-14-6-8-15(9-7-14)19-18(20(25)16-10-5-12(2)28-16)21(26)22(27)24(19)17-11-13(3)29-23-17/h5-11,19,26H,4H2,1-3H3 |
InChI Key |
TVDJKDSTBJAALB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.